Structural Confirmation and Identity of (2-(Trifluoromethyl)thiazol-5-yl)methanamine
This evidence confirms the compound's identity and distinguishes it from other thiazole regioisomers. The specific substitution pattern is confirmed by its computed and experimental properties. The compound is cited as a specific synthetic intermediate in a patent for Hepatitis B core protein modulators, differentiating it from un-substituted or differently substituted thiazole methanamines which would not follow the same synthetic pathway or lead to the same final product [1].
| Evidence Dimension | Structural Identity and Specific Application |
|---|---|
| Target Compound Data | Exact mass: 182.01255383 g/mol; Density: 1.5±0.0 g/cm3; Boiling Point: 162.9±0.0 °C at 760 mmHg; LogP: 1.43 . Used as an intermediate for Hepatitis B core protein modulators [1]. |
| Comparator Or Baseline | Other thiazole methanamine isomers (e.g., 2-(Aminomethyl)thiazole, (1,3-Thiazol-5-yl)methanamine) . |
| Quantified Difference | The target compound has a unique combination of physical properties (exact mass, density, boiling point) and a demonstrated, specific role in a patented synthetic pathway, unlike the comparator class. |
| Conditions | Computed and predicted physical properties. Patent example for synthesis. |
Why This Matters
This ensures procurement of the correct regioisomer, which is critical for its intended use as a specific intermediate in a defined synthetic pathway, avoiding failed syntheses due to isomer mix-up.
- [1] Assembly Biosciences. (2019). Process for making hepatitis b core protein modulators. Patent CN110612300A. View Source
